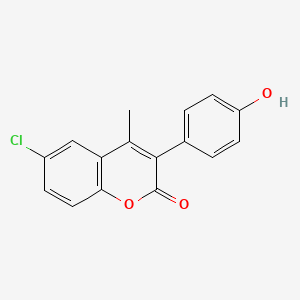
6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one
Übersicht
Beschreibung
6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one, also known as Clomocycline, is a synthetic compound that belongs to the family of tetracycline antibiotics. It has been widely used in scientific research due to its unique chemical structure and properties.
Wirkmechanismus
6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one exerts its antibacterial activity by binding to the bacterial ribosome and inhibiting protein synthesis. It specifically targets the 30S subunit of the ribosome, preventing the binding of aminoacyl-tRNA and the elongation of the polypeptide chain. This results in the inhibition of bacterial growth and proliferation.
Biochemical and Physiological Effects
6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This may have implications for the treatment of inflammatory diseases such as arthritis and cancer. 6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one has also been shown to have antioxidant activity and to inhibit the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has a broad-spectrum antibacterial activity and can be used to study bacterial resistance mechanisms. However, 6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one has some limitations in lab experiments. It can interfere with the growth of mammalian cells and may have toxic effects on certain cell types. It may also have limited solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for the use of 6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one in scientific research. One area of interest is the development of novel antibacterial agents based on the structure of 6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one. Another area of interest is the study of the biochemical and physiological effects of 6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one, particularly its potential use in the treatment of inflammatory diseases and cancer. Additionally, further research is needed to explore the potential toxic effects of 6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one on mammalian cells and to optimize its use in lab experiments.
Conclusion
6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one is a synthetic compound with a unique chemical structure and properties. It has been widely used in scientific research due to its broad-spectrum antibacterial activity and potential therapeutic applications. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one have been discussed in this paper. Further research is needed to fully explore the potential of this compound in scientific research and therapeutic applications.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one has been extensively used in scientific research due to its broad-spectrum antibacterial activity. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. 6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one has also been used in the study of bacterial resistance mechanisms and the development of novel antibacterial agents.
Eigenschaften
IUPAC Name |
6-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-9-13-8-11(17)4-7-14(13)20-16(19)15(9)10-2-5-12(18)6-3-10/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYOHZSEUALNOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




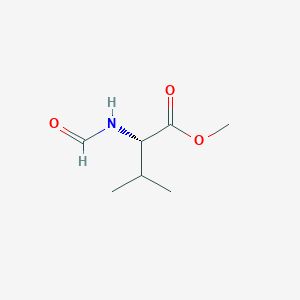
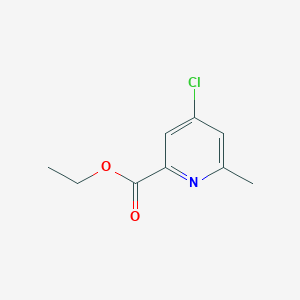
![1-methyl-4-[(E)-2-nitroethenyl]pyrazole](/img/structure/B3041544.png)

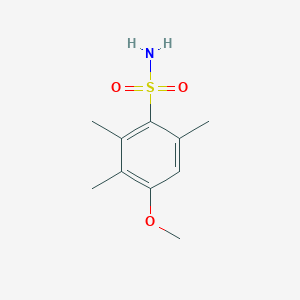
![[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B3041548.png)
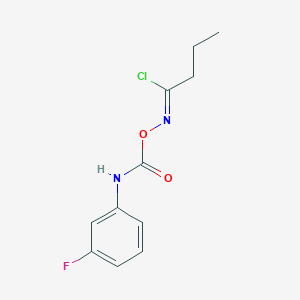
![Ethyl 2,4-dioxo-3-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3041553.png)




